molecular formula C12H17NO B6267802 2-(benzylamino)cyclopentan-1-ol CAS No. 1107692-45-4

2-(benzylamino)cyclopentan-1-ol

Cat. No.: B6267802
CAS No.: 1107692-45-4
M. Wt: 191.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)cyclopentan-1-ol is an organic compound with the molecular formula C12H17NO It is a cyclopentane derivative where a benzylamino group is attached to the second carbon and a hydroxyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)cyclopentan-1-ol typically involves the reaction of cyclopentanone with benzylamine. The process can be carried out under mild conditions, often using a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction is generally performed in an organic solvent like ethanol or methanol, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts to enhance reaction rates and selectivity is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Benzylamino)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzylamino)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)cyclopentan-1-ol
  • 2-(Phenylamino)cyclopentan-1-ol
  • 2-(Methylamino)cyclopentan-1-ol

Uniqueness

2-(Benzylamino)cyclopentan-1-ol is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in target molecules. This can lead to improved binding affinity and specificity compared to similar compounds .

Properties

CAS No.

1107692-45-4

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

91

Origin of Product

United States

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